Naphtho(1,2-b)furan-3-carboxylic acid, 6-(2-hydroxy-3-(isopropylamino)propoxy)-2-methyl-, ethyl ester, monohydrochloride
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Overview
Description
Naphtho(1,2-b)furan-3-carboxylic acid, 6-(2-hydroxy-3-(isopropylamino)propoxy)-2-methyl-, ethyl ester, monohydrochloride is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development .
Preparation Methods
The synthesis of Naphtho(1,2-b)furan-3-carboxylic acid, 6-(2-hydroxy-3-(isopropylamino)propoxy)-2-methyl-, ethyl ester, monohydrochloride involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. The synthetic routes typically involve:
Formation of Benzofuran Core: This can be achieved through various methods, such as the Perkin reaction or cyclization of appropriate precursors.
Functionalization: Introduction of the carboxylic acid, hydroxy, isopropylamino, and ethyl ester groups through specific reagents and conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Naphtho(1,2-b)furan-3-carboxylic acid, 6-(2-hydroxy-3-(isopropylamino)propoxy)-2-methyl-, ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of Naphtho(1,2-b)furan-3-carboxylic acid, 6-(2-hydroxy-3-(isopropylamino)propoxy)-2-methyl-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Naphtho(1,2-b)furan-3-carboxylic acid, 6-(2-hydroxy-3-(isopropylamino)propoxy)-2-methyl-, ethyl ester, monohydrochloride can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative with similar applications.
Angelicin: Known for its biological activities.
These compounds share the benzofuran core but differ in their functional groups, leading to variations in their biological activities and applications.
Properties
CAS No. |
76410-23-6 |
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Molecular Formula |
C22H28ClNO5 |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
[3-(3-ethoxycarbonyl-2-methylbenzo[g][1]benzofuran-6-yl)oxy-2-hydroxypropyl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C22H27NO5.ClH/c1-5-26-22(25)20-14(4)28-21-17-7-6-8-19(16(17)9-10-18(20)21)27-12-15(24)11-23-13(2)3;/h6-10,13,15,23-24H,5,11-12H2,1-4H3;1H |
InChI Key |
PJYZXOZDONYNLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=CC3=C2C=CC=C3OCC(C[NH2+]C(C)C)O)C.[Cl-] |
Origin of Product |
United States |
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